molecular formula C13H18N2O3 B8416478 8-(2-Methoxypyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(2-Methoxypyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B8416478
M. Wt: 250.29 g/mol
InChI Key: VAKJRDHBEGXBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486967B2

Procedure details

A solution of palladium(II) acetate (62.5 mg, 279 μmol) and 2-(dicyclohexylphosphino) biphenyl (201 mg, 557 μmol) in dioxane (1.5 mL) was stirred under argon at room temperature for 10 minutes, then added to a solution of 4-chloro-2-methoxypyridine (500 mg, 3.48 mmol), 1,4-dioxa-8-azaspiro[4.5]decane (499 mg, 446 μL, 3.48 mmol) and sodium tert-butoxide (502 mg, 5.22 mmol) in dioxane (1.5 mL), degassed and argon bubbled through the reaction during 5 minutes. The reaction mixture was heated in the microwave to 130° C. for 30 minutes. The reaction mixture was filtered through dicalite, water was added to the filtrate and the aqueous phase was extracted three times with ethyl acetate. The combined organic layers were dried over Na2SO4 and the solvent was evaporated. The residue was purified by flash chromatography (silica gel, 70 g, 80% to 100% ethyl acetate in heptane). The title compound was obtained as brown oil (700 mg, 80%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
446 μL
Type
reactant
Reaction Step One
Quantity
502 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
201 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
62.5 mg
Type
catalyst
Reaction Step Two
Name
Yield
80%

Identifiers

REACTION_CXSMILES
C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1.Cl[C:27]1[CH:32]=[CH:31][N:30]=[C:29]([O:33][CH3:34])[CH:28]=1.[O:35]1[C:39]2([CH2:44][CH2:43][NH:42][CH2:41][CH2:40]2)[O:38][CH2:37][CH2:36]1.CC(C)([O-])C.[Na+]>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:34][O:33][C:29]1[CH:28]=[C:27]([N:42]2[CH2:43][CH2:44][C:39]3([O:38][CH2:37][CH2:36][O:35]3)[CH2:40][CH2:41]2)[CH:32]=[CH:31][N:30]=1 |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=CC(=NC=C1)OC
Name
Quantity
446 μL
Type
reactant
Smiles
O1CCOC12CCNCC2
Name
Quantity
502 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
201 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
62.5 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed
CUSTOM
Type
CUSTOM
Details
argon bubbled through the reaction during 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through dicalite, water
ADDITION
Type
ADDITION
Details
was added to the filtrate
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, 70 g, 80% to 100% ethyl acetate in heptane)

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=CC(=C1)N1CCC2(OCCO2)CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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